Nitrobenzene-13C6
Description
Significance of Stable Isotopes in Mechanistic Elucidation
The use of stable, non-radioactive isotopes is a cornerstone for elucidating reaction mechanisms. nih.gov By substituting an atom with its heavier, stable isotope, scientists can observe changes in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). blog.irlibretexts.org The KIE is considered one of the most essential and sensitive tools for studying how reactions proceed. blog.ir
These effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. blog.ir A heavier isotope forms a stronger bond, which requires more energy to break, resulting in a slower reaction rate. libretexts.org For instance, reactions involving a carbon-hydrogen bond are typically 6 to 10 times faster than those for the corresponding carbon-deuterium bond. blog.ir
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation. blog.ir This effect often arises from changes in the hybridization of the atom to which the isotope is bonded as the reaction progresses towards its transition state. blog.ir By measuring these subtle changes in reaction rates, researchers can infer critical details about the transition state's structure and distinguish between proposed reaction pathways. numberanalytics.comfiveable.me
Overview of Carbon-13 Labeled Compounds in Advanced Research
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, accounting for approximately 1.1% of all carbon found in nature. isotope-amt.com Its unique nuclear properties make it an invaluable tool in advanced research, particularly in chemistry and medicine. isotope-amt.com Unlike the more abundant carbon-12, the ¹³C nucleus possesses a magnetic moment, which allows it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. moravek.com This makes ¹³C NMR a critical technique for analyzing the atomic-level structure of carbon-containing compounds. isotope-amt.com
In addition to NMR, carbon-13 labeling is widely used in conjunction with mass spectrometry (MS). nih.gov Incorporating ¹³C atoms into a molecule results in a predictable mass shift, which helps in determining the elemental composition of metabolites and distinguishing biological signals from background noise in complex samples. nih.govnih.gov
One of the most significant applications of ¹³C-labeled compounds is as tracers for studying metabolic and biochemical pathways. moravek.com Scientists can introduce a ¹³C-labeled substrate into a biological system and track its transformation, allowing for the precise mapping of metabolic reactions in real-time. moravek.com This approach is fundamental to metabolomics, proteomics, and drug development research. medchemexpress.com
Nitrobenzene-13C6 is a prime example of such a labeled compound. chemicalbook.com It serves as a stable isotope-labeled internal standard and an intermediate in the synthesis of other complex labeled molecules. chemicalbook.comcymitquimica.com The properties of this compound are detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 89059-37-0 | nih.govsigmaaldrich.com |
| Molecular Formula | ¹³C₆H₅NO₂ | sigmaaldrich.com |
| Molecular Weight | 129.07 g/mol | sigmaaldrich.com |
| Exact Mass | 129.05215741 Da | nih.gov |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Density | 1.253 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 210-211 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.553 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480612 | |
| Record name | Nitrobenzene-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-37-0 | |
| Record name | Nitrobenzene-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Nitrobenzene 13c6
Nitration of Benzene-13C6 Precursors
The primary and most direct method for the synthesis of Nitrobenzene-13C6 is the nitration of Benzene-13C6. alfa-chemistry.com This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) from a nitrating agent replaces a hydrogen atom on the aromatic ring. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comtiu.edu.iquobabylon.edu.iq
¹³C₆H₆ + HNO₃ --(H₂SO₄)--> ¹³C₆H₅NO₂ + H₂O
In a typical laboratory preparation, concentrated nitric acid is combined with cold, concentrated sulfuric acid to form the nitrating mixture. youtube.com The Benzene-13C6 is then added portion-wise to this mixture while carefully controlling the temperature. uobabylon.edu.iq The reaction is exothermic, and maintaining a specific temperature range is crucial for both safety and to maximize the yield of the desired mononitrated product while minimizing the formation of dinitrated byproducts. youtube.comtiu.edu.iq
Electrophilic Aromatic Substitution Reaction Pathways in ¹³C₆-Benzene Nitration
The nitration of Benzene-13C6 follows a well-established electrophilic aromatic substitution mechanism. This multi-step process is initiated by the formation of the electrophile, the nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion. youtube.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the Benzene-13C6 ring attacks the nitronium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. masterorganicchemistry.com In this intermediate, one of the carbon atoms of the ¹³C₆ ring is sp³-hybridized and bonded to both a hydrogen atom and the nitro group.
Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon atom of the sigma complex. This step restores the aromaticity of the ¹³C₆ ring, yielding the final product, this compound. youtube.com
A significant aspect of this reaction pathway is the kinetic isotope effect (KIE). Studies on the nitration of deuterated benzene (B151609) (benzene-d₆), an analogous isotopologue, have shown that there is no significant primary kinetic isotope effect. echemi.com The rates of nitration for C₆H₆ and C₆D₆ are approximately the same. echemi.com This indicates that the cleavage of the C-H (or C-D) bond in the deprotonation step is not the rate-determining step of the reaction. echemi.comstackexchange.com Instead, the formation of the sigma complex (Step 2) is the slow, rate-limiting step. masterorganicchemistry.comstackexchange.com It is therefore inferred that the nitration of Benzene-13C6 also proceeds without a significant kinetic isotope effect, and the formation of the ¹³C₆-sigma complex is the rate-determining step.
Optimization of Reaction Conditions for Isotopic Purity and Yield
When synthesizing isotopically labeled compounds like this compound, the primary goals are to achieve a high chemical yield and to preserve the high isotopic enrichment of the starting material. Commercially available Benzene-13C6 often has an isotopic purity of 99 atom % ¹³C, and it is crucial to maintain this level in the final product. sigmaaldrich.com
Optimization of the reaction conditions is therefore critical. Key parameters that are controlled include:
Temperature: The nitration of benzene is typically carried out at temperatures between 50°C and 60°C. tiu.edu.iq If the temperature rises significantly above this range, the rate of di-nitration increases, leading to the formation of 1,3-dithis compound. youtube.com This not only reduces the yield of the desired product but also complicates the purification process. In the synthesis of the analogous nitrobenzene-d5, temperature control was highlighted as essential to prevent a reduction in isotopic enrichment.
Concentration of Acids: The use of concentrated nitric and sulfuric acids is vital for the efficient generation of the nitronium ion. youtube.com The ratio of the acids and the substrate must be carefully controlled to ensure complete mononitration while minimizing side reactions.
Reaction Time: The reaction is typically allowed to proceed for a set period, for instance, one hour, to ensure the complete conversion of the Benzene-13C6 starting material. youtube.com
The primary concern for isotopic purity in this synthesis is the potential for any side reactions that could lead to isotopic scrambling, although this is generally not an issue in this specific reaction. The main challenge is to prevent the formation of chemical impurities that would be difficult to separate from the final product without significant loss of the valuable labeled material.
| Parameter | Condition | Rationale |
| Starting Material | Benzene-13C6 (≥99% isotopic purity) | High isotopic purity of the precursor is essential for a highly enriched final product. |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Efficient generation of the nitronium ion (NO₂⁺) electrophile. youtube.comtiu.edu.iq |
| Temperature | 50-60°C | To control the reaction rate, maximize yield of the mono-nitro product, and prevent di-nitration. youtube.comtiu.edu.iq |
| Addition | Slow, dropwise addition of Benzene-13C6 | To maintain temperature control of the exothermic reaction. uobabylon.edu.iq |
| Stirring | Continuous and vigorous | To ensure proper mixing of the immiscible organic and aqueous layers. |
Purification Techniques for Synthesized this compound
After the reaction is complete, the crude this compound must be purified to remove unreacted acids, water, and any byproducts. The standard purification protocol involves several steps:
Washing: The reaction mixture is first cooled and then carefully poured into cold water. uobabylon.edu.iq This dilutes the strong acids. The dense, oily layer of crude this compound is then separated using a separatory funnel. youtube.comuobabylon.edu.iq This initial wash is followed by further washings with water and then with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any remaining acidic impurities. uobabylon.edu.iq
Drying: The washed organic layer is then dried using an anhydrous drying agent, such as anhydrous calcium chloride, to remove any dissolved water. youtube.comyoutube.com
Distillation: The final step is the purification by simple distillation. uobabylon.edu.iqyoutube.com The fraction that boils at the boiling point of nitrobenzene (B124822) (around 210-211°C) is collected. scribd.com This step is effective at separating the this compound from any less volatile impurities, such as dinitrated byproducts.
The purity of the final product is typically assessed using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can be used to determine the chemical purity. cdc.gov To confirm the isotopic purity and enrichment level, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed. almacgroup.comcanada.ca
| Technique | Purpose |
| Washing with water | To remove the bulk of the concentrated acids. uobabylon.edu.iq |
| Washing with Na₂CO₃/NaHCO₃ solution | To neutralize any remaining traces of acid. uobabylon.edu.iq |
| Drying with anhydrous CaCl₂ | To remove dissolved water from the organic product. youtube.comyoutube.com |
| Simple Distillation | To separate the pure this compound from non-volatile impurities. uobabylon.edu.iqyoutube.com |
| GC-MS / HPLC | To assess the chemical purity of the final product. cdc.gov |
| Mass Spectrometry / NMR | To determine the isotopic enrichment and confirm the structure. almacgroup.comcanada.ca |
Advancements in Large-Scale Synthesis of Isotopic Analogs
The synthesis of isotopically labeled compounds on a large scale presents several challenges not encountered in laboratory-scale preparations. The high cost of starting materials, such as Benzene-13C6, necessitates highly efficient reactions and purification processes to maximize yield and minimize material loss. rsc.orgresearchgate.net
While specific details on the large-scale industrial synthesis of this compound are not widely published, advancements in the synthesis of other ¹³C-labeled compounds provide insights into the methodologies that could be applied. nih.gov These often involve the development of robust and scalable synthetic routes from simple, commercially available ¹³C-labeled precursors. alfa-chemistry.comresearchgate.net
For the large-scale production of this compound, key considerations would include:
Reaction Engineering: Optimizing reactor design and heat transfer to safely manage the exothermic nitration reaction on a larger scale.
Process Automation: Implementing automated systems for reagent addition and temperature control to ensure batch-to-batch consistency and safety.
Efficient Purification: Developing large-scale purification methods, such as fractional distillation under reduced pressure, to handle larger quantities of product while maintaining high purity.
Solvent and Reagent Recycling: Where possible, developing methods to recover and reuse solvents and unreacted reagents to improve the economic and environmental sustainability of the process.
The development of efficient gram-scale synthesis for other ¹³C-labeled compounds demonstrates the feasibility of producing these valuable research chemicals in larger quantities, which is essential for their broader application in fields such as drug metabolism studies and environmental analysis. nih.gov
Advanced Analytical Applications of Nitrobenzene 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nitrobenzene-13C6, in which all six carbon atoms of the benzene (B151609) ring are the heavy isotope ¹³C, serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The complete labeling of the aromatic ring enhances NMR sensitivity and provides unique advantages for probing molecular structure, bonding, and dynamics.
Carbon-13 NMR Chemical Shift Analysis and Assignment for this compound
The ¹³C NMR spectrum of nitrobenzene (B124822) is characterized by four distinct signals corresponding to the four unique carbon environments in the monosubstituted ring: ipso (the carbon bearing the nitro group), ortho, meta, and para. In this compound, all six carbon atoms are NMR-active, allowing for a detailed analysis of their electronic environments.
The chemical shifts are significantly influenced by the strong electron-withdrawing and anisotropic effects of the nitro (-NO₂) group. This group deshields the attached ipso-carbon and, through resonance and inductive effects, also influences the other carbons in the ring. The accepted assignment for the chemical shifts in unlabeled nitrobenzene, which is directly applicable to this compound, shows a distinct deshielding order. stackexchange.com The ipso-carbon experiences the strongest deshielding, followed by the para- and meta-carbons, with the ortho-carbons being the most shielded among the ring carbons (excluding the ipso). stackexchange.com This counterintuitive shielding of the ortho-carbons relative to the para-carbon in ¹³C NMR (the opposite is true in ¹H NMR) is attributed to complex factors, including the dominance of the paramagnetic shielding term for carbon nuclei. stackexchange.com
The full isotopic labeling in this compound introduces the additional feature of ¹³C-¹³C spin-spin coupling, which can provide further structural information about the carbon skeleton.
¹³C NMR Chemical Shift Assignments for Nitrobenzene
| Carbon Position | Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|
| C-ipso | ~148.3 | Direct attachment to the electronegative nitro group causes significant deshielding. stackexchange.com |
| C-para | ~134.7 | Resonance effects withdraw electron density, leading to deshielding. stackexchange.com |
| C-meta | ~129.4 | Lesser influence from resonance and inductive effects compared to other positions. stackexchange.com |
| C-ortho | ~123.5 | Shielded relative to para and meta positions due to complex anisotropic and electronic effects. stackexchange.com |
Vibrational Spectroscopy (Raman and FTIR) of this compound Isotopomers
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule through its characteristic vibrational modes. The study of isotopomers like this compound is particularly valuable for the definitive assignment of these modes. When a lighter atom is replaced by a heavier isotope (¹²C with ¹³C), the vibrational frequencies associated with that atom's movement decrease, confirming the involvement of that atom in a specific vibration.
Research employing Fourier Transform Infrared (FTIR) and Raman spectroscopy on this compound has been crucial for accurately assigning the fundamental vibrational modes without the need for computational scaling of force constants. slideshare.net The isotopic shifts observed upon ¹³C substitution allow for the unambiguous identification of vibrations involving the carbon skeleton.
Key vibrational modes for the nitro group include the symmetric and asymmetric stretches, which are readily identifiable in the IR spectrum. nih.govacs.org
Key Vibrational Frequencies in Nitrobenzene
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Asymmetric NO₂ Stretch | ~1530 | Stretching of the N-O bonds out of phase. nih.govacs.org |
| Symmetric NO₂ Stretch | ~1360 | Stretching of the N-O bonds in phase. nih.govacs.org |
| C-N Stretch | ~850 | Stretching of the bond connecting the nitro group to the benzene ring. worktribe.com |
| Ring Vibrations | 1400-1600 | C-C stretching modes within the aromatic ring. researchgate.net |
Studies using these techniques on this compound have successfully modeled the vibrational coupling between the nitro group and the benzene ring, clarifying how these interactions change with isotopic substitution. slideshare.net
Application in Elucidating Molecular Conformations and Dynamics via NMR
While often depicted as a planar molecule, nitrobenzene exhibits interesting conformational dynamics. The planarity of the molecule can be distorted by rotation around the C-N bond. nih.gov Computational and spectroscopic studies have shown that while the ground state is largely planar, there is a slight average dihedral angle between the nitro group and the benzene ring. nih.govaip.org Upon electronic excitation or ionization, this torsional angle can change dramatically. nih.gov
NMR spectroscopy is a powerful technique for studying such dynamic processes. While specific NMR studies on the conformational dynamics of this compound are not widely reported, the principles of using labeled compounds for such analyses are well-established. The use of this compound would be highly advantageous in variable-temperature NMR experiments designed to probe the rotational barrier of the C-N bond. By analyzing the changes in ¹³C NMR chemical shifts and coupling constants as a function of temperature, one could extract thermodynamic parameters for the rotational process. Furthermore, ¹³C relaxation time measurements (T₁ and T₂) on this compound could provide detailed insights into the anisotropic rotational diffusion and internal motions of the molecule in solution.
Mass Spectrometry (MS) in Isotopic Tracing and Quantification
In mass spectrometry, the incorporation of stable isotopes into a molecule provides a distinct mass signature that is invaluable for quantification and mechanistic studies. This compound, with a molecular weight of approximately 129.07, is six mass units heavier than its unlabeled counterpart (M+6), making it an ideal internal standard and tracer. sigmaaldrich.com
Isotope Dilution Mass Spectrometry for Absolute Quantification of Analytes
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in quantitative analysis. The method involves adding a known quantity of an isotope-labeled internal standard (this compound) to a sample containing the unlabeled analyte (nitrobenzene) before any sample processing or analysis. isotope.com
Because the labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the labeled standard, one can calculate the exact amount of the analyte in the original sample with high accuracy. The distinct M+6 mass difference ensures that the mass spectral peaks of the analyte and the standard are clearly resolved and free from mutual interference. sigmaaldrich.com This application is crucial in environmental monitoring for the precise quantification of nitrobenzene, a priority pollutant. isotope.com
Time-Resolved Mass Spectrometry for Investigating Nitrobenzene Radical Cation Dynamics
The fragmentation and dynamics of nitrobenzene upon ionization are complex and have been the subject of extensive research, often employing ultrafast laser techniques coupled with mass spectrometry. acs.orgnih.gov Femtosecond time-resolved mass spectrometry (FTRMS) allows researchers to observe the dissociation of molecular ions on incredibly short timescales, providing a window into the initial steps of chemical reactions. nih.govnih.gov
Studies have shown that the nitrobenzene radical cation (C₆H₅NO₂⁺) undergoes significant dynamic changes, including changes to the C-NO₂ torsional angle and subsequent fragmentation to produce ions such as C₆H₅⁺, NO₂⁺, and NO⁺. aip.orgnih.gov The use of this compound in such experiments serves as a powerful mechanistic probe. By labeling the carbon backbone, researchers can definitively track the origin of carbon-containing fragment ions. For example, the detection of a ¹³C-labeled C₅H₅⁺ fragment would unambiguously confirm that it arises from the benzene ring following the loss of a C-N-O₂ fragment. This isotopic tracing is essential for differentiating between proposed fragmentation pathways, such as direct bond cleavage versus rearrangement mechanisms like the formation of a phenyl nitrite (B80452) intermediate prior to dissociation. acs.orgacs.org
Detection and Characterization of 13C-Labeled Metabolites and Degradation Products
The study of the environmental fate and metabolism of nitrobenzene is crucial due to its toxicity and widespread industrial use. This compound is instrumental in elucidating the biodegradation pathways of nitrobenzene. By introducing a known quantity of this compound into a biological system, such as a microbial consortium or an environmental sample, researchers can trace the metabolic fate of the 13C-labeled carbon skeleton. This stable isotope probing (SIP) technique allows for the unambiguous identification of metabolites and degradation products derived from the parent compound, distinguishing them from the natural organic matter background.
In studies investigating the microbial degradation of nitrobenzene, several key 13C-labeled intermediates and final products have been identified. Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro group. In contrast, aerobic degradation can proceed through different initial steps. The use of this compound enables the confirmation of these pathways and the identification of previously unknown metabolites.
Commonly identified 13C-labeled degradation products from this compound in microbial systems include:
13C-Aniline: Formed through the reduction of the nitro group.
13C-Aminophenol: A product of further transformation.
13C-Azoxybenzene and 13C-Azobenzene: Observed as condensation products of intermediates in some microbial consortia. nih.gov
13CO2: The final product of complete mineralization, its detection confirms the complete breakdown of the aromatic ring.
The detection and characterization of these labeled compounds are typically performed using mass spectrometry-based techniques, which can differentiate between the 13C-labeled and unlabeled molecules based on their mass-to-charge ratio.
| 13C-Labeled Metabolite/Degradation Product | Typical Analytical Method | Significance in Pathway Elucidation |
| 13C-Aniline | GC/MS, LC/MS | Confirms the initial reductive pathway of nitrobenzene degradation. |
| 13C-Aminophenol | GC/MS, LC/MS | Indicates further enzymatic transformation of aniline (B41778). |
| 13C-Azoxybenzene | GC/MS | Reveals condensation reactions between nitrosobenzene (B162901) and aniline intermediates. |
| 13C-Azobenzene | GC/MS | Suggests further reduction of azoxybenzene (B3421426). |
| 13CO2 | Isotope Ratio Mass Spectrometry (IRMS) | Demonstrates complete mineralization and breakdown of the aromatic ring structure. |
This table provides a summary of common 13C-labeled metabolites and degradation products identified in studies using this compound and the analytical techniques employed for their detection.
Chromatographic Techniques Coupled with Isotopic Detection (e.g., GC/MS) for Environmental and Biological Matrices
The combination of chromatographic separation with isotopic detection, particularly Gas Chromatography-Mass Spectrometry (GC/MS), is a powerful approach for the analysis of this compound and its derivatives in complex environmental and biological samples. buchem.com This technique offers high sensitivity and selectivity, which are essential for detecting trace levels of these compounds.
In environmental monitoring, GC/MS is frequently used to quantify nitrobenzene in water, soil, and air samples. The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) significantly improves the accuracy and reliability of these measurements. In this method, a known amount of this compound is added to the sample at the beginning of the analytical procedure. The labeled standard co-elutes with the unlabeled analyte and serves to correct for any losses during sample extraction, cleanup, and instrumental analysis.
The mass spectrometer detects both the native nitrobenzene and the 13C-labeled internal standard. By measuring the ratio of the signal intensities of the two compounds, the concentration of the native nitrobenzene in the original sample can be accurately calculated. This approach effectively minimizes matrix effects and variations in instrument response.
Table of Key GC/MS Parameters for Nitrobenzene Analysis using this compound as an Internal Standard
| Parameter | Typical Condition/Value |
| GC Column | DB-5ms or equivalent non-polar capillary column |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped, e.g., 50°C (hold 2 min) to 280°C at 10°C/min |
| MS Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) for Nitrobenzene | 77, 123 |
| Monitored Ions (m/z) for this compound | 83, 129 |
This table presents typical GC/MS parameters for the analysis of nitrobenzene using this compound as an internal standard. Specific conditions may vary depending on the instrument and the sample matrix.
The application of GC/MS with this compound extends to biological matrices such as blood and urine, enabling studies on the absorption, distribution, metabolism, and excretion of nitrobenzene. The high sensitivity of the method allows for the detection of low concentrations of metabolites, providing valuable data for toxicological and risk assessment studies.
Mechanistic Investigations Using Nitrobenzene 13c6
Elucidation of Reaction Pathways and Intermediate Formation
Nitrobenzene-13C6 serves as a stable isotope tracer, allowing for the unambiguous tracking of the aromatic ring through multi-step reaction sequences. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key techniques used to monitor the incorporation of the 13C label from the starting material into intermediates and final products.
The reduction of nitrobenzene (B124822) to aniline (B41778) is a cornerstone reaction in industrial chemistry, and understanding its mechanism is crucial for catalyst development and process optimization. nih.gov The use of this compound allows for precise tracking of the carbon skeleton, confirming that the aromatic ring remains intact while the nitro group undergoes a stepwise reduction.
Mechanistic studies have identified several key intermediates in this transformation. researchgate.net The generally accepted pathway involves the initial reduction of the nitro group to nitrosobenzene (B162901), followed by further reduction to phenylhydroxylamine, which ultimately converts to aniline. researchgate.netnih.gov
Nitrosobenzene: Often not detected in reaction systems as it is a transient species. researchgate.net Its inclusion in mechanistic schemes is based on the logical sequence of two-electron reduction steps. researchgate.net
Phenylhydroxylamine: This intermediate is reducible to aniline. nih.gov However, in some catalytic systems, such as with certain iron(salen) complexes, N-phenylhydroxylamine is reduced on a much slower timescale than nitrobenzene itself, suggesting it may not be a primary intermediate in that specific catalytic cycle. nih.gov
N-N Coupled Products: In some instances, particularly with iron-based catalysts, intermediates like azoxybenzene (B3421426) and azobenzene (B91143) can form, indicating a different mechanistic route where condensation of intermediates occurs. cardiff.ac.uk
The specific pathway and the stability of intermediates can be highly dependent on the catalyst and reaction conditions, such as the choice of metal (e.g., Pd, Pt, Ni) and the reductant. researchgate.netnih.govdntb.gov.ua By using this compound, each of these proposed intermediates—Nitrosobenzene-13C6, Phenylhydroxylamine-13C6, Azoxybenzene-(13C6)2, and Aniline-13C6—can be definitively identified by its unique mass, confirming the pathway of the carbon backbone.
Table 1: Proposed Intermediates in Nitrobenzene Reduction under Various Catalytic Systems This table is interactive. Select a catalyst system to see the proposed intermediates.
While reductive pathways are common, nitrobenzene can also be degraded through oxidative mechanisms, particularly in biological systems. The bacterium Comamonas sp. strain JS765, for example, utilizes nitrobenzene as its sole source of carbon, nitrogen, and energy by employing an oxidative pathway. nih.gov In this process, the nitro group is not reduced but is instead removed and the aromatic ring is hydroxylated.
The key steps in this pathway are:
Dioxygenase Attack: The initial step involves a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of catechol and the stoichiometric release of nitrite (B80452). nih.gov
Ring Cleavage: The resulting catechol undergoes meta-ring cleavage, catalyzed by the enzyme catechol 2,3-dioxygenase. nih.gov
Using this compound in such a study would demonstrate that the carbon atoms of the resulting catechol are derived directly from the starting nitrobenzene, confirming that the aromatic ring is hydroxylated rather than being broken down and reassembled. The detection of Catechol-13C6 would provide definitive proof of this oxidative functionalization pathway.
The nitro group is a strongly electron-withdrawing group, which has two major effects on electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring:
Deactivation: It deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. makingmolecules.com
Meta-Direction: It directs incoming electrophiles to the meta position. makingmolecules.comchemguide.co.uk This is because the resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, making the meta position the most electron-rich (or least deactivated) site for electrophilic attack. makingmolecules.com
When this compound undergoes EAS reactions such as nitration or halogenation, the 13C-labeled ring remains intact, and the incoming substituent is predominantly found at the meta position. For example, the chlorination of nitrobenzene in the presence of an iron(III) chloride catalyst yields a mixture of isomers, with the meta product being overwhelmingly favored. stackexchange.com
Table 2: Isomer Distribution in Electrophilic Aromatic Substitution of Nitrobenzene This table is interactive. Click on a reaction to see the resulting product distribution.
The use of this compound in these reactions allows for easy quantification of the resulting labeled isomers (e.g., 3-chlorothis compound) via mass spectrometry, confirming the directing effect of the nitro group on the fully labeled carbon scaffold.
Kinetic Isotope Effect (KIE) Studies of this compound Transformations
The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgharvard.edu For carbon, the KIE is the ratio of the rate constant for the reaction with the light isotope (¹²C) to that of the heavy isotope (¹³C), or k₁₂/k₁₃.
KIEs are classified as either primary or secondary:
Primary KIE: A primary isotope effect is observed when a bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. For ¹³C, primary KIEs are typically small, in the range of 1.03-1.05. baranlab.org In the context of this compound transformations, a primary ¹³C KIE would only be expected if a C-H, C-C, or other bond to a ring carbon was cleaved during the slowest step. This is not common for the typical reactions discussed, which primarily involve the nitro group.
Secondary KIE: A secondary isotope effect arises when the bond to the labeled atom is not broken but its environment changes during the rate-determining step. epfl.ch These effects are generally smaller than primary KIEs. A key cause of secondary KIEs is a change in the hybridization of the isotopic atom. epfl.ch For example, a change from sp² (as in the aromatic ring of nitrobenzene) to sp³ hybridization in the transition state would result in an inverse KIE (k₁₂/k₁₃ < 1). epfl.ch Conversely, a change from sp³ to sp² can lead to a normal KIE (k₁₂/k₁₃ > 1). epfl.ch In reactions involving this compound, subtle secondary KIEs could provide insight into the structure of the transition state and changes in the aromatic system during the rate-limiting step.
Isotopic fractionation is the partitioning of isotopes between two substances or phases. In a chemical reaction, if there is a KIE, the starting material will become progressively enriched in the heavier isotope as the reaction proceeds, because the lighter isotopologue (containing ¹²C) reacts faster. baranlab.org
By starting with this compound (which has a defined, high isotopic purity of ~99 atom % ¹³C) and allowing it to react to partial completion, one can measure the isotopic ratio of the remaining, unreacted starting material. sigmaaldrich.comsigmaaldrich.com If the reaction has a KIE greater than 1, the unreacted nitrobenzene pool will become even more enriched in ¹³C over time. The magnitude of this enrichment at a given fraction of conversion (F) can be used to calculate the KIE.
This method is extremely sensitive for determining whether bond cleavage or formation at the carbon skeleton is involved in the rate-determining step. A KIE value close to 1.00 would indicate that the carbon atoms of the ring are not significantly involved in the slowest step of the reaction, which would be expected for many transformations focused on the nitro group.
Table 3: Conceptual Data on Isotopic Enrichment of Recovered this compound This interactive table illustrates how the isotopic purity of the remaining starting material changes at different reaction conversions for a hypothetical reaction with a KIE (k₁₂/k₁₃) of 1.05. The initial purity is assumed to be exactly 99.000%.
Note: These values are calculated for illustrative purposes to demonstrate the principle of isotopic fractionation.
Correlation of Theoretical and Experimental KIEs for Mechanism Elucidation
The kinetic isotope effect (KIE) is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The comparison of experimentally measured KIEs with theoretically calculated values provides a robust method for probing reaction mechanisms and transition state structures. In the context of this compound, this correlation is particularly useful for understanding the intricate details of reactions involving the aromatic ring.
Theoretical KIEs can be calculated using computational chemistry methods, such as density functional theory (DFT), which model the potential energy surface of a reaction. These calculations can predict the KIE for a proposed reaction mechanism. Concurrently, experimental KIEs are determined by measuring the reaction rates of the unlabeled (Nitrobenzene) and labeled (this compound) compounds under identical conditions. A strong correlation between the theoretical and experimental KIEs lends significant support to the proposed mechanism.
A notable example is the enzymatic dioxygenation of nitrobenzene, a key step in its biodegradation. Studies have investigated the ¹³C-KIE for this reaction, providing insights into the rate-limiting step. For instance, in the dioxygenation of nitrobenzene to catechol by nitrobenzene dioxygenase (NBDO), a significant primary ¹³C-KIE is observed. This indicates that the initial attack on the aromatic ring is a rate-determining step. While a direct side-by-side comparison in a single study is often specialized, the literature provides both experimental and theoretical values that can be correlated. For example, experimental studies on the enzymatic dioxygenation of nitrobenzene by Comamonas sp. strain JS765 have reported a primary apparent kinetic isotope effect (AKIE) for ¹³C of 1.0241 ± 0.0005. scribd.com Theoretical calculations for the hydroxylation of the C2 position of nitrobenzene, a key step in the dioxygenation, have predicted an intrinsic ¹³C-KIE of 1.038. researchgate.net The proximity of these values supports a mechanism where the enzymatic addition of dioxygen to the aromatic ring is the rate-limiting step.
Below is a data table summarizing representative theoretical and experimental ¹³C-KIE values for reactions involving the nitrobenzene ring.
| Reaction | Organism/Catalyst | Experimental ¹³C-KIE | Theoretical ¹³C-KIE (for a key step) | Reference |
| Enzymatic Dioxygenation of Nitrobenzene | Comamonas sp. strain JS765 | 1.0241 ± 0.0005 | 1.038 (Hydroxylation at C2) | scribd.com, researchgate.net |
| Partial Reduction of Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | 1.0034 ± 0.0003 | - | scribd.com |
Note: The theoretical KIE is for a specific elementary step and may not encompass all factors influencing the experimental value.
Isotopic Tracing for Unraveling Complex Organic and Biochemical Reaction Networks
The use of this compound as an isotopic tracer is a powerful technique for mapping the flow of carbon atoms through complex reaction networks. By introducing the ¹³C-labeled compound into a system and analyzing the distribution of the ¹³C label in the products and intermediates, chemists can delineate reaction pathways, identify novel intermediates, and quantify the contributions of different pathways to product formation.
One significant application of this technique is in studying the biodegradation of xenobiotic compounds like nitrobenzene. The environment contains diverse microbial communities that can degrade such pollutants through various metabolic pathways. Compound-specific isotope analysis (CSIA) using this compound allows researchers to distinguish between competing degradation mechanisms in situ.
A compelling example is the aerobic biodegradation of nitrobenzene, which can proceed via two primary pathways: oxidation (dioxygenation) or reduction. A study utilizing ¹³C-labeled nitrobenzene demonstrated that these two pathways exhibit distinct carbon isotope fractionation patterns. The enzymatic oxidation of nitrobenzene by Comamonas sp. strain JS765 resulted in a significant ¹³C enrichment, whereas the partial reduction by Pseudomonas pseudoalcaligenes strain JS45 showed minimal carbon isotope fractionation. scribd.com This difference allows for the assessment of which pathway is dominant in a contaminated environment.
The following table presents findings from studies where this compound or similar labeled compounds were used to trace reaction pathways.
| Reaction/Process | System/Organism | Key Finding | Reference |
| Aerobic Biodegradation of Nitrobenzene | Comamonas sp. JS765 & P. pseudoalcaligenes JS45 | Distinct carbon isotope fractionation allows differentiation between the oxidative (-3.9‰) and reductive (-0.57‰) pathways. | scribd.com |
| Synthesis of Labeled Building Blocks | Chemical Synthesis | ¹³C-labeled elemental carbon can be used to generate labeled acetylene, a versatile building block for synthesizing a wide range of ¹³C-labeled organic molecules, including pharmaceuticals. | rsc.org |
By providing a definitive way to track the fate of the carbon atoms in the benzene ring, this compound remains an indispensable tool for mechanistic chemists in both environmental and synthetic disciplines.
Environmental Fate and Biotransformation Research of Nitrobenzene 13c6
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of nitrobenzene (B124822) is a key process influencing its persistence in the environment. Microbial communities in both water and soil have demonstrated the ability to break down this compound under different conditions. cdc.govresearchgate.net
Aerobic and Anaerobic Degradation Mechanisms of Nitrobenzene
Nitrobenzene degradation can proceed through several microbial pathways, which are broadly categorized as aerobic (oxygen-present) and anaerobic (oxygen-absent).
Under aerobic conditions , two primary pathways have been identified: an oxidative pathway and a partial reductive pathway. researchgate.net The oxidative pathway, observed in strains like Comamonas sp. JS765, involves a dioxygenase enzyme that attacks the nitrobenzene molecule, leading to the formation of catechol and the release of nitrite (B80452). asm.orgnih.gov This is followed by the cleavage of the catechol ring. researchgate.netasm.org The partial reductive pathway, seen in organisms like Pseudomonas pseudoalcaligenes JS45, begins with the reduction of the nitro group to hydroxylaminobenzene. researchgate.netnih.govasm.org This intermediate is then rearranged to 2-aminophenol, which subsequently undergoes ring cleavage. nih.govasm.org Research has shown that the partial reductive pathway is more common among both gram-positive and gram-negative bacteria. asm.org In some cases, under aerobic conditions, nitrobenzene can be first oxidized to o-nitrophenol, which is then further oxidized to 1,2-benzenediol before the ring is broken down into smaller, less toxic molecules and eventually mineralized to carbon dioxide and water. nih.gov
Under anaerobic conditions , the degradation of nitrobenzene typically begins with its reduction to aniline (B41778). cdc.govnih.gov From there, it can be further broken down into compounds like 4-amino benzoic acid and subsequently metabolized. nih.gov Microbial communities in river sediments have shown the capacity for anaerobic degradation of nitrobenzene. researchgate.netnih.gov
The efficiency of these degradation processes can be influenced by various environmental factors, including temperature and the presence of other organic compounds. For instance, aerobic degradation may become negligible at lower temperatures. researchgate.netnih.gov
Identification of 13C-Labeled Metabolites in Environmental Degradation Processes
The use of Nitrobenzene-13C6 is instrumental in elucidating these complex degradation pathways. By tracing the 13C label, researchers can identify the various intermediate metabolites formed during biodegradation. This isotopic tracing method has been successfully used to confirm the complete degradation pathway of nitrobenzene in engineered Escherichia coli, where the final metabolites were shown to enter the tricarboxylic acid (TCA) cycle. nih.gov
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the changes in the isotopic composition (δ13C and δ15N) of nitrobenzene as it degrades. This analysis helps to distinguish between different degradation pathways. For example, the enzymatic oxidation of nitrobenzene by Comamonas sp. strain JS765 results in significant 13C enrichment, while the partial reduction by Pseudomonas pseudoalcaligenes strain JS45 shows a much smaller 13C enrichment but a large 15N enrichment. acs.org This data provides a clear signature for each pathway.
Role of Microbial Communities and Enzymatic Activity in Bioremediation Strategies
Bioremediation, the use of microorganisms to clean up pollutants, is a promising strategy for sites contaminated with nitrobenzene. nih.gov The success of bioremediation hinges on the presence and activity of microbial communities with the necessary degradative capabilities. slideshare.net
Microbial communities from various environments, including river water and sediments, have demonstrated the ability to biodegrade nitrobenzene. researchgate.netnih.gov The degradation rates can be significantly enhanced in areas previously exposed to nitrobenzene pollution, indicating an adaptation of the microbial populations. researchgate.netnih.gov Strategies to enhance bioremediation include biostimulation (adding nutrients to stimulate existing microbes) and bioaugmentation (introducing specific nitrobenzene-degrading microbes). nih.govresearchgate.net For example, the augmentation of polluted sediments with Pseudomonas putida has been shown to significantly accelerate nitrobenzene degradation. nih.govresearchgate.net
The key to this process is the enzymatic machinery of the microorganisms. ascelibrary.com Enzymes like nitroreductases, dioxygenases, and monooxygenases play a pivotal role in the initial steps of nitrobenzene breakdown. researchgate.netnih.gov Research has focused on isolating and understanding these enzymes to optimize bioremediation processes. nih.gov For instance, the immobilization of the yeast Rhodotorula mucilaginosa, which is capable of degrading nitrobenzene, has been shown to enhance its tolerance to high concentrations of the pollutant and other toxic chemicals. nih.gov
Abiotic Environmental Transformation Processes (e.g., Photolysis) of Nitrobenzene
Besides biodegradation, nitrobenzene can be transformed in the environment through abiotic processes, which are non-biological chemical and physical reactions.
Photolysis , or degradation by light, is a significant abiotic process for nitrobenzene in sunlit surface waters and the atmosphere. cdc.govnih.gov In water, nitrobenzene can undergo direct photolysis and can also be degraded by reacting with photochemically produced substances like hydroxyl radicals. nih.gov The photochemical transformation of nitrobenzene can lead to the formation of intermediates such as phenol (B47542) and nitrophenols. nih.gov In the gas phase, photolysis of nitrobenzene at different wavelengths can lead to the formation of various products, including nitrogen dioxide (NO2), nitric oxide (NO), and phenoxy radicals. aip.orgnih.govresearchgate.netaip.org
Redox transformations are another important abiotic pathway, particularly in soil and sediment. Nitrobenzene can be chemically reduced by minerals containing ferrous iron (Fe(II)), such as those found in smectite clays. nih.gov This process transforms nitrobenzene into aniline. nih.gov Similarly, zero-valent iron (ZVI) can degrade nitrobenzene through both reduction and oxidation processes, especially under oxygen-limited conditions. acs.orgnih.govdntb.gov.ua The presence of dissolved oxygen and other ligands can influence the specific reactions and the resulting products, which can include aniline, p-nitrophenol, and p-aminophenol. acs.orgnih.gov
Table 1: Abiotic Transformation of Nitrobenzene
| Process | Environment | Key Reactants/Conditions | Major Products |
|---|---|---|---|
| Photolysis | Surface Waters, Atmosphere | Sunlight, Hydroxyl Radicals | Phenol, Nitrophenols, NO, NO2 |
| Chemical Reduction | Soil, Sediments | Ferrous Iron (Fe(II)) in minerals | Aniline |
| Reaction with ZVI | Groundwater | Zero-Valent Iron, Dissolved Oxygen | Aniline, p-Nitrophenol, p-Aminophenol |
This table provides a summary of the primary abiotic processes affecting nitrobenzene in the environment.
Tracing Pollutant Migration and Fate in Environmental Systems using Stable Isotope Technology
Stable isotope technology, particularly the use of compounds like this compound, is a powerful tool for understanding the fate and transport of pollutants in the environment. nih.govmdpi.com The unique isotopic signature of a labeled compound allows it to be distinguished from naturally occurring substances, enabling precise tracking. thermofisher.comyoutube.com
Source Apportionment and Contamination Tracking in Water and Soil
By analyzing the isotopic composition of contaminants, scientists can trace them back to their source. nih.govthermofisher.comyoutube.com This is because different sources of a pollutant may have distinct isotopic "fingerprints." thermofisher.com In the context of nitrobenzene contamination, if multiple industrial sites are potential sources, analyzing the isotopic ratios of carbon and nitrogen in the nitrobenzene found in nearby soil and water can help pinpoint the responsible party.
Furthermore, stable isotope analysis is invaluable for tracking the movement of pollutants through environmental systems. nih.govmdpi.com For instance, by introducing this compound in a controlled setting, researchers can follow its migration through soil layers and into groundwater, providing crucial data for modeling contaminant transport. This information is vital for assessing the extent of contamination and for designing effective remediation strategies. researchgate.net The degradation of the labeled compound can also be monitored, allowing for a quantitative assessment of natural attenuation processes. nih.gov
Evaluation of Environmental Remediation Strategies through Isotopic Monitoring
The application of isotopically labeled compounds, particularly this compound, offers a powerful tool for the precise evaluation of various environmental remediation strategies. By tracing the fate of the 13C-labeled nitrobenzene, researchers can gain detailed insights into the efficacy and mechanisms of different cleanup technologies. This approach allows for the differentiation between biotic and abiotic degradation processes and can help in quantifying the extent of contaminant removal under specific remediation conditions.
Isotopic monitoring using this compound is particularly valuable in assessing the performance of bioremediation and chemical oxidation techniques. In bioremediation, the introduction of this compound into a contaminated matrix allows for the tracking of its transformation by microorganisms. The analysis of the isotopic composition of the remaining nitrobenzene and its metabolic byproducts can confirm and quantify biodegradation. For instance, a significant decrease in the concentration of this compound accompanied by the appearance of 13C-labeled metabolites provides direct evidence of microbial activity.
Research has demonstrated that compound-specific isotope analysis (CSIA) can distinguish between different aerobic biodegradation pathways of nitrobenzene, such as oxidation and reduction. nih.gov In a laboratory study, the 13C and 15N enrichment factors were determined for the enzymatic oxidation of nitrobenzene by Comamonas sp. strain JS765 and for the partial reduction by Pseudomonas pseudoalcaligenes strain JS45. nih.gov These distinct isotopic signatures allow for the assessment of which degradation pathway is predominant in a given remediation scenario. For example, the monitoring of carbon isotope fractionation patterns can indicate whether an oxidative or a reductive biological pathway is being enhanced by a particular bioremediation strategy.
The table below presents research findings on the isotopic enrichment factors associated with different aerobic biodegradation pathways of nitrobenzene. This data is crucial for evaluating the effectiveness of bioremediation strategies, as it allows for the identification of the dominant degradation mechanism.
| Remediation Pathway | Microorganism | Isotope | Enrichment Factor (ε) | Apparent Kinetic Isotope Effect (AKIE) |
| Dioxygenation (Oxidation) | Comamonas sp. strain JS765 | 13C | -3.9‰ ± 0.09‰ | 1.0241 ± 0.0005 |
| Partial Reduction | Pseudomonas pseudoalcaligenes strain JS45 | 13C | -0.57‰ ± 0.06‰ | 1.0034 ± 0.0003 |
Data sourced from a study on identifying competing aerobic nitrobenzene biodegradation pathways. nih.gov
This data can be used to assess the performance of a bioremediation strategy by monitoring the isotopic composition of the remaining nitrobenzene pool. A significant enrichment of 13C in the residual nitrobenzene would indicate that an oxidative degradation pathway is active and effective.
Furthermore, an isotope tracing method was utilized to confirm the complete degradation pathway of nitrobenzene in a genetically engineered Escherichia coli strain. acs.org The study demonstrated that the engineered bacteria could completely degrade 4 mM of nitrobenzene within 8 hours, with the final metabolites entering the tricarboxylic acid (TCA) cycle. acs.org This highlights the potential of using this compound to verify the completeness of a remediation process, ensuring that the contaminant is fully mineralized and does not form persistent and potentially toxic intermediates.
In the context of evaluating different remediation strategies, a hypothetical scenario could involve comparing the performance of enhanced in-situ bioremediation with a chemical oxidation method, such as the use of Fenton's reagent. By introducing this compound into parallel experimental setups, the rate of disappearance of the labeled compound and the nature of the 13C-labeled products could be compared. This would provide quantitative data on the efficiency of each method and offer insights into their respective degradation mechanisms.
Biological and Metabolic Pathway Tracing with Nitrobenzene 13c6
Tracing Metabolic Pathways of Nitrobenzene (B124822) Derivatives in Biological Systems
Nitrobenzene-13C6 is an invaluable tool for tracing the metabolic fate of nitrobenzene, a significant industrial chemical and environmental pollutant. When introduced into a biological system, the 13C-labeled core allows for the unequivocal tracking of the parent compound and its derivatives through various metabolic routes. In mammals, the metabolism of nitrobenzene is known to occur via three primary mechanisms: reduction to aniline (B41778) by intestinal microflora, reduction within hepatic microsomes and erythrocytes, and oxidative pathways in hepatic microsomes. nih.gov The use of this compound enables researchers to follow these distinct pathways and quantify the flux through each, providing detailed insights into the compound's biotransformation.
A primary metabolic transformation of nitrobenzene in biological systems is its reduction to aniline. nih.gov By administering this compound, scientists can definitively trace the formation of Aniline-13C6. smolecule.com This conversion is critical, as the resulting aniline metabolite has its own distinct toxicological profile. The labeled isotope allows for the clear identification of the newly formed Aniline-13C6 via mass spectrometry, distinguishing it from any pre-existing, unlabeled aniline in the system.
The reduction process from nitrobenzene to aniline is a stepwise reaction that involves key intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. nih.gov Using this compound as the starting compound ensures that these transient intermediates will also be labeled (as Nitrosobenzene-13C6 and Phenylhydroxylamine-13C6), enabling their detection and characterization, which is often challenging due to their reactive nature.
The chemical reduction of this compound to Aniline-13C6 has been demonstrated experimentally, showcasing the direct precursor-product relationship. One synthetic method involves the use of sodium borohydride (B1222165) in tetrahydrofuran (B95107) to achieve this conversion with high efficiency. google.com
Interactive Table: Synthesis of Aniline-13C6 from this compound This table details the experimental results of a chemical synthesis that mirrors the biological reduction pathway.
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | This compound | google.com |
| Reagent | Sodium Borohydride | google.com |
| Product | Aniline-13C6 | google.com |
| Yield | 92.9% | google.com |
| Purity (GC) | 98.7% | google.com |
The reduction of nitrobenzene is not a spontaneous process but is catalyzed by specific enzymes. nih.gov Research has identified that enzymes within intestinal microflora and hepatic microsomes are capable of facilitating this reduction. nih.goveurisotop.com this compound is instrumental in studying the kinetics and efficiency of these enzymatic systems. By incubating the labeled compound with isolated enzymes, tissue preparations, or microbial cultures, researchers can measure the rate of formation of Aniline-13C6 and other metabolites. This approach helps to pinpoint the specific enzymes responsible (e.g., nitroreductases) and understand how their activity may vary between different tissues, species, or individuals.
Applications in Proteomics and Biochemical Pathway Analysis
Beyond tracing direct metabolic breakdown, this compound is utilized in the broader fields of proteomics and biochemical pathway analysis. smolecule.comisotope.comisotope.com The introduction of a xenobiotic like nitrobenzene can cause significant changes in protein expression and metabolic fluxes throughout the cell as part of the organism's stress response.
In proteomics, stable isotope labeling is a cornerstone of quantitative analysis. spectra2000.it While this compound is not directly incorporated into proteins like labeled amino acids in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), it can be used as a labeled internal standard for quantifying changes in the proteome or metabolome in response to nitrobenzene exposure. google.comotsuka.co.jp By comparing the mass spectrometry data of biological samples from treated and untreated groups, with this compound added as a reference standard, researchers can more accurately identify which proteins or small molecules are up- or down-regulated, revealing the biochemical pathways affected by the xenobiotic. spectra2000.it
Understanding Xenobiotic Metabolism and Detoxification Processes through Isotopic Labeling
Xenobiotics are foreign substances that the body must metabolize and eliminate. Isotopic labeling provides a powerful method for studying these detoxification pathways. Nitrobenzene is a recognized xenobiotic and priority pollutant whose metabolic fate is of significant toxicological interest. nih.govisotope.com
Using this compound allows scientists to track the journey of the compound from absorption and distribution to metabolic conversion and excretion. The stable isotope label acts as a flag, ensuring that every detected metabolite containing the 13C6-benzene ring can be confidently attributed to the initial dose of nitrobenzene. This eliminates ambiguity and allows for the construction of highly accurate metabolic maps. This detailed understanding of how an organism processes a specific pollutant is fundamental to assessing its toxicity, determining its potential for bioaccumulation, and developing strategies for mitigating its harmful effects.
Computational Chemistry and Theoretical Studies of Nitrobenzene 13c6
Quantum Chemical Calculations (e.g., DFT, Coupled Cluster)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For Nitrobenzene-¹³C₆, methods like Density Functional Theory (DFT) and Coupled Cluster (CC) theory offer a hierarchical approach to accuracy and computational cost. bepress.com DFT, particularly with hybrid functionals like B3LYP or CAM-B3LYP, provides a robust and computationally efficient means to calculate ground-state geometries, electronic properties, and vibrational frequencies. acs.orgresearchgate.net For higher accuracy, especially for excited states and systems with strong electron correlation, more sophisticated methods such as Complete Active Space Self-Consistent Field (CASSCF), Multi-State Second-Order Perturbation Theory (MS-CASPT2), and Equation-of-Motion Coupled-Cluster (EOM-CC) are employed. rsc.orgillinois.edu These methods are critical for building a precise theoretical picture of Nitrobenzene-¹³C₆, from its potential energy surface to its spectroscopic signatures.
Upon ionization, nitrobenzene (B124822) undergoes significant geometric and electronic rearrangement. Computational studies, utilizing Time-Dependent Density Functional Theory (TDDFT) and EOM-CCSD, have been instrumental in mapping the potential energy surfaces (PES) of the nitrobenzene radical cation (NB⁺). rsc.orgresearchgate.net A key finding is that while neutral nitrobenzene is planar, the cation is not. acs.org Ionization induces a substantial change in the C-NO₂ torsional angle, which rotates significantly from 0° in the neutral species. acs.org
Calculations at the B3LYP/Def2TZVPP level of theory, for instance, have been used to perform relaxed potential energy surface scans for the C–N bond in the nitrobenzene cation to determine dissociation energies. rsc.org Theoretical modeling has identified a strongly-coupled electronic transition from the ground state (D₀) of the cation. rsc.orgillinois.edu The oscillator strength of this transition is highly dependent on the C-C-N-O dihedral angle, reaching a maximum at a 90° torsion with a corresponding energy gap of approximately 2 eV. rsc.orgresearchgate.net This prediction was subsequently used to design and interpret time-resolved mass spectrometry experiments, demonstrating the power of computational chemistry in guiding experimental inquiry. rsc.org For Nitrobenzene-¹³C₆ cation, the electronic structure and PES would be virtually identical to the unlabeled cation, as these are primarily determined by electron distribution, not nuclear mass. However, the dynamics on these surfaces would be altered by the heavier carbon isotopes.
| Property | Computational Method | Calculated Value | Reference |
|---|---|---|---|
| C-NO₂ Torsional Angle Change (Neutral to Cation) | DFT | From 0° to 57.9° | acs.org |
| Energy Gap for Strongest Transition (at 90° torsion) | TDDFT / EOM-CCSD | ~2.0 eV | rsc.orgresearchgate.net |
| C-N Bond Dissociation Well Depth on PES | B3LYP/Def2TZVPP | ~1.58 eV | rsc.org |
| Key Electronic Transition with Geometric Dependence | TDDFT | D₀ → D₄ | illinois.edu |
Vibrational spectroscopy is highly sensitive to isotopic substitution. DFT calculations are widely used to predict the vibrational frequencies (infrared and Raman spectra) of molecules with a high degree of accuracy, especially when empirical scaling factors are applied. researchgate.net For nitrobenzene and its derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) have successfully assigned experimental spectra. researchgate.net
The substitution of ¹²C with ¹³C in Nitrobenzene-¹³C₆ affects all vibrational modes involving carbon atom displacement. According to the principles of vibrational analysis, an increase in atomic mass, while leaving the force constants of the bonds unchanged, leads to a decrease in the vibrational frequency (a red-shift). This effect is most pronounced for modes with significant carbon atom motion, such as C-C stretching, C-H bending, and ring deformation modes. The heavier ¹³C atoms result in lower zero-point vibrational energy (ZPVE) compared to the lighter ¹²C isotopologue. anu.edu.au While specific DFT calculations on Nitrobenzene-¹³C₆ are not widely published, the expected shifts can be predicted from calculations on unlabeled nitrobenzene. Modes like the N-O stretches would be minimally affected, serving as internal references, while the phenyl ring modes would show noticeable red-shifts.
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) for ¹²C-Nitrobenzene | Predicted Shift for Nitrobenzene-¹³C₆ | Reference (for ¹²C calculation) |
|---|---|---|---|
| NO₂ Symmetric Stretch | ~1350 | Minimal | acs.org |
| C≡C Stretch (in related OPE) | ~2205 | Noticeable Decrease | acs.org |
| Phenyl Ring C-C Stretch | ~1600 | Significant Decrease | Generic DFT result |
| C-N Stretch | ~1100 | Noticeable Decrease | Generic DFT result |
| C-H In-Plane Bend | ~1150 | Noticeable Decrease | Generic DFT result |
Quantum chemical calculations are essential for mapping reaction pathways, identifying transition states (TS), and determining reaction barriers (activation energies). For nitrobenzene, potential transformations include reduction of the nitro group, electrophilic or nucleophilic aromatic substitution, and dissociation. Theoretical methods can model the energetics of these processes. For example, the dissociation of the nitrobenzene cation into C₆H₅⁺ and NO₂ has been studied by mapping the potential energy surface along the C-N bond coordinate. rsc.org
For Nitrobenzene-¹³C₆, the potential energy surface of a given reaction is, to a very good approximation, identical to that of the unlabeled compound because the PES is determined by the electronic structure (the Born-Oppenheimer approximation). illinois.edu However, the mass difference is critical in the dynamics and in the calculation of zero-point vibrational energies (ZPVE). The ZPVE of the reactant, transition state, and product will all be lower for the ¹³C₆ isotopologue than for the ¹²C compound. The difference in ZPVE between the reactant and the transition state directly influences the activation energy and, consequently, the reaction rate, giving rise to a kinetic isotope effect (see Section 7.3). DFT and higher-level methods can precisely calculate these ZPVE corrections to predict how ¹³C substitution will subtly alter the thermodynamics and kinetics of its transformations.
Molecular Dynamics Simulations for Vibrational Energy Relaxation Mechanisms
While quantum chemical calculations typically focus on static properties, molecular dynamics (MD) simulations provide insight into the time-evolution of molecular systems. Ab initio molecular dynamics (AIMD), which calculates forces "on-the-fly" using quantum chemistry, is a powerful tool for studying vibrational energy redistribution (VER) and relaxation. Such studies have been performed on related energetic materials like nitromethane (B149229) to understand how energy injected into one vibrational mode dissipates throughout the molecule and into the surrounding environment.
For Nitrobenzene-¹³C₆, MD simulations can elucidate the mechanisms of vibrational energy relaxation. Following electronic excitation or selective vibrational pumping, the energy must dissipate. AIMD can track the kinetic energy of each normal mode over time, revealing the pathways and timescales of energy flow. The heavier ¹³C atoms in Nitrobenzene-¹³C₆ would alter the vibrational frequencies and the density of vibrational states. This can change the efficiency of anharmonic coupling between different modes, potentially slowing down or opening new pathways for VER compared to the ¹²C isotopologue. Recent advances also include cavity molecular dynamics (CavMD), which can simulate how vibrational relaxation is modified when the molecule is strongly coupled to a cavity electromagnetic mode. researchgate.net
Theoretical Prediction and Interpretation of Kinetic Isotope Effects
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. illinois.edu It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. The KIE is formally the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy one (k_heavy). For Nitrobenzene-¹³C₆, this would be k₁₂C / k₁₃C.
The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE). anu.edu.au A bond to a heavier isotope is stronger (resides in a deeper potential well) and has a lower ZPVE. anu.edu.au If a bond involving the isotopically substituted atom is broken or significantly weakened in the reaction's transition state, more energy is required to reach the TS for the heavy isotopologue, resulting in a slower reaction rate and a "normal" KIE (k_light / k_heavy > 1). Conversely, if the bonding at the isotopic center becomes stiffer in the TS (e.g., a change from sp² to sp³ hybridization), an "inverse" KIE (k_light / k_heavy < 1) can be observed.
For reactions involving Nitrobenzene-¹³C₆, such as the cleavage of the C-N bond or a substitution at a ring carbon, a ¹³C KIE is expected. Theoretical calculations can predict the magnitude of the KIE by:
Computing the structures and vibrational frequencies of the reactant and the transition state using a method like DFT.
Calculating the ZPVE for both the ¹²C and ¹³C₆ isotopologues.
Using these values within the framework of transition state theory to calculate the rate constants and their ratio.
The magnitude of the predicted KIE provides direct, quantitative insight into the changes in bonding at the carbon atoms during the rate-limiting step of a transformation.
Development of Chemical Descriptors and Machine Learning Applications for Nitrobenzene Chemistry
In modern computational chemistry, data-driven approaches using machine learning (ML) are becoming increasingly prevalent. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use chemical descriptors—numerical representations of a molecule's structure and physicochemical properties—to predict endpoints like toxicity, reactivity, or thermodynamic properties. researchgate.net
For Nitrobenzene-¹³C₆, a wide array of chemical descriptors can be computed. These range from simple constitutional descriptors (e.g., molecular weight) to complex 3D descriptors derived from the calculated molecular geometry. The PubChem database, for example, lists several computed descriptors for this molecule. While the isotopic substitution primarily affects molecular weight, any descriptor dependent on 3D structure or electronic properties would be nearly identical to that of unlabeled nitrobenzene.
These descriptors can be used to train ML models. For example, a model could be developed on a dataset of various nitroaromatic compounds to predict a property like reduction potential or metabolic toxicity. The descriptors for Nitrobenzene-¹³C₆ could then be fed into this trained model to predict its behavior. This approach allows for rapid property screening without the need for extensive experimental testing or computationally expensive quantum calculations for every new derivative.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 129.066 g/mol | The mass of one mole of the substance. |
| XLogP3 | 1.9 | A computed measure of hydrophobicity (octanol-water partition coefficient). |
| Hydrogen Bond Donor Count | 0 | Number of hydrogen bond donors in the molecule. |
| Hydrogen Bond Acceptor Count | 2 | Number of hydrogen bond acceptors (the oxygen atoms). |
| Rotatable Bond Count | 1 | Number of bonds that can rotate freely (the C-N bond). |
| Exact Mass | 129.05215741 Da | The calculated monoisotopic mass of the molecule. |
| Topological Polar Surface Area | 45.8 Ų | The surface sum over all polar atoms, a predictor of transport properties. |
Data sourced from PubChem CID 12210412.
Advanced Methodologies and Future Directions in Nitrobenzene 13c6 Research
Integration of Multi-Omics Approaches with Isotopic Tracing for Holistic Systems Understanding
The use of Nitrobenzene-13C6 as an isotopic tracer is fundamental to metabolic flux analysis and systems biology. When introduced into a biological system, such as a microbial culture capable of degrading nitroaromatics, the 13C label is incorporated into various downstream metabolites. By combining isotopic tracing with multi-omics platforms, researchers can achieve a comprehensive understanding of the biotransformation pathways and the system's response.
Metabolomics, particularly when conducted with high-resolution mass spectrometry, can identify and quantify 13C-labeled metabolites, providing direct evidence of degradation or transformation pathways. nih.govnih.gov This untargeted approach allows for the discovery of novel or unexpected metabolic intermediates. Proteomics can identify changes in the expression of enzymes involved in these transformation processes, such as nitroreductases or dioxygenases. By correlating the appearance of 13C-labeled metabolites with the upregulation of specific enzymes, a functional link between genes and metabolic pathways can be established. Similarly, transcriptomics can reveal the genetic response of the organism to nitrobenzene (B124822) exposure.
The integration of these data sets provides a holistic view of how an organism metabolizes nitrobenzene, from the initial genetic induction to the final metabolic products. This compound is indispensable in this context, as it ensures that the observed metabolic changes are directly linked to the compound of interest, eliminating ambiguity from endogenous metabolic activity.
Table 1: Conceptual Framework for Multi-Omics Integration with this compound Tracing
| Omics Level | Methodology | Information Gained Using this compound | Contribution to Systems Understanding |
| Metabolomics | LC-MS, GC-MS, NMR | Direct tracking and identification of 13C-labeled degradation intermediates and products. | Elucidation of specific metabolic pathways and transformation kinetics. |
| Proteomics | Shotgun Proteomics, Targeted Proteomics | Identification and quantification of enzymes (e.g., nitroreductases) whose expression correlates with the metabolism of the 13C label. | Linking specific proteins to functional roles in the degradation process. |
| Transcriptomics | RNA-Seq, Microarrays | Identification of genes and operons that are transcriptionally upregulated or downregulated in response to nitrobenzene exposure. | Revealing the genetic regulatory networks that control the metabolic response. |
Development of Novel Spectroscopic and Spectrometric Techniques for Enhanced Isotopic Analysis
Advances in analytical instrumentation are continually improving the sensitivity and specificity of isotopic analysis. For this compound, these developments are crucial for detecting trace-level intermediates and accurately determining isotopic enrichment.
Spectroscopic Methods: Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for studying molecular structure. The isotopic substitution in this compound causes predictable shifts in the vibrational frequencies of the benzene (B151609) ring modes. researchgate.net High-resolution FTIR and Raman studies can resolve these isotopic shifts, providing detailed information about the changes in vibrational coupling between the nitro group and the 13C-labeled benzene ring. researchgate.net These experimental data are vital for validating theoretical models of molecular structure and dynamics.
Spectrometric Methods: Mass spectrometry (MS) is the cornerstone of isotopic tracing. High-resolution mass spectrometry (HRMS), such as Orbitrap or FT-ICR MS, allows for the differentiation of 13C-labeled compounds from other molecules with similar nominal masses. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the separation and detection of this compound and its metabolites in complex environmental and biological matrices. cdc.gov Advanced MS/MS (tandem mass spectrometry) techniques enable the structural elucidation of unknown 13C-labeled metabolites by analyzing their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information. While 1H NMR provides data on the proton environment, 13C NMR directly probes the labeled carbon skeleton. Two-dimensional NMR techniques, such as [1H,13C]-HSQC and [1H,13C]-HMBC, are used to establish connectivity between protons and carbons, which is invaluable for confirming the structure of transformation products derived from this compound. bmrb.io
Table 2: Analytical Techniques for Isotopic Analysis of this compound
| Technique | Abbreviation | Primary Application for this compound | Key Information Provided |
| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification and identification in volatile samples. | Isotopic enrichment, concentration, identification of volatile metabolites. cdc.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Quantification and identification in aqueous samples. | Isotopic enrichment, concentration, identification of non-volatile metabolites. nih.govcdc.gov |
| Fourier-Transform Infrared Spectroscopy | FTIR | Vibrational mode analysis. | Isotopic shifts in vibrational frequencies, structural information. researchgate.net |
| Raman Spectroscopy | Raman | Complementary vibrational analysis. | Isotopic shifts, information on molecular symmetry and bonding. researchgate.net |
| Nuclear Magnetic Resonance | NMR | Structural elucidation. | Position of the 13C label, chemical environment, structural connectivity. bmrb.io |
Advancements in Computational Methodologies for Simulating Complex Isotopic Systems
Computational chemistry provides theoretical insights that complement experimental findings. For this compound, quantum chemical calculations are essential for predicting and interpreting its properties.
Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational cost. researchgate.net Calculations using DFT, for instance with the B3LYP functional and a 6-311+G** basis set, can accurately model the vibrational spectra (Raman and FTIR) of this compound and its other isotopomers. researchgate.net These calculations help in the fundamental assignment of vibrational modes and reproduce the isotopic shifts in frequencies and changes in IR intensities observed experimentally. researchgate.net
More computationally intensive methods, such as Møller-Plesset perturbation theory (MP2), can be used to refine calculations of molecular geometry and rotational energy barriers. researchgate.net By simulating the potential energy surface, these methods can predict the equilibrium geometry and internal rotation dynamics of the molecule. researchgate.net For this compound, these simulations provide a deep understanding of how isotopic substitution affects the molecule's structural and dynamic properties, which is crucial for interpreting spectroscopic data. These theoretical models are indispensable for designing experiments and for analyzing the complex data that arises from isotopic tracing studies.
Emerging Applications in Environmental Remediation and Bioengineering Technologies
Nitrobenzene is a significant environmental pollutant, and effective remediation strategies are of high importance. nih.govnih.gov this compound is a powerful tool for developing and optimizing these technologies by enabling precise tracking of degradation pathways.
Environmental Remediation: Several remediation techniques, including bioremediation by microorganisms and chemical reduction by zero-valent iron (ZVI), are being actively researched. nih.govresearchgate.net By using this compound in laboratory and field studies, researchers can unequivocally trace the fate of the contaminant. For example, in a ZVI-based remediation system, the detection of 13C-labeled aniline (B41778) confirms the reduction pathway and allows for the quantification of its efficiency. researchgate.net In bioremediation studies, tracing the 13C label through microbial metabolic networks can identify the specific microorganisms responsible for degradation and reveal the complete mineralization pathway to 13CO2 or incorporation into biomass. Materials like biochar are also used for the adsorption and removal of nitrobenzene from soil and water. researchgate.netfrontiersin.org Isotopic tracers can help evaluate the long-term stability of the adsorbed compound and investigate any subsequent degradation processes.
Bioengineering: There is growing interest in bioengineering microorganisms to enhance their nitrobenzene degradation capabilities. This compound is a key asset in this field. By introducing engineered microbes into a system containing the labeled compound, researchers can measure the rate of its degradation and identify bottlenecks in the metabolic pathway. This information, gained through metabolomic analysis of 13C-labeled intermediates, can guide further genetic modifications to optimize the engineered strain for more efficient and complete remediation.
Table 3: Role of this compound in Developing Remediation Technologies
| Technology | Mechanism | Research Question Addressed by this compound | Example Finding |
| Bioremediation | Microbial degradation of nitrobenzene. | What are the complete metabolic pathways? Is the contaminant fully mineralized? | Tracking the 13C label to confirm conversion to aniline and subsequent ring cleavage. |
| Chemical Reduction | Reduction of nitrobenzene to aniline using agents like zero-valent iron (ZVI). | What is the efficiency and rate of the reduction reaction in a complex matrix? | Quantifying the formation of 13C-aniline from this compound. researchgate.net |
| Adsorption | Binding of nitrobenzene to materials like biochar. | Does degradation occur following adsorption? What is the long-term fate? | Monitoring for the appearance of 13C-labeled degradation products over time. frontiersin.org |
| Bioengineering | Enhancing microbial degradation through genetic modification. | How effective is the engineered strain at degrading nitrobenzene? | Comparing the depletion rate of this compound between wild-type and engineered microbes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
